N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
Overview
Description
N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] is a complex organic compound with a molecular formula of C54H44N2 and a molecular weight of 720.9 g/mol[_{{{CITATION{{{1{N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis4-methyl-N-(4 .... This compound is part of the anthracene derivatives family, known for their unique photophysical and electrochemical properties[{{{CITATION{{{_2{Anthracene-based derivatives: Synthesis, photophysical properties and ...](https://link.springer.com/article/10.1007/s40242-017-6431-4).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, starting with anthracene as the core structure. The process may include:
Bromination: Anthracene is brominated to introduce bromine atoms at the 9 and 10 positions.
Coupling Reactions: The brominated anthracene undergoes coupling reactions with appropriate phenyl derivatives to form the central anthracene-9,10-diylbis(phenylene) structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain consistency and efficiency. The reaction conditions, such as temperature, pressure, and catalysts, would be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can be performed to reduce nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) and strong acids or bases are used for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Amines from nitro groups.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activity, such as antimicrobial properties.
Medicine: Investigated for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Employed in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The anthracene core can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the phenyl and aniline groups can participate in hydrogen bonding and π-π interactions, influencing its biological activity.
Comparison with Similar Compounds
9,10-Diarylanthracene: Another anthracene derivative with similar photophysical properties.
9,10-Bis(phenylethynyl)anthracene: Known for its high thermal stability and blue emission.
4,4'-Bis(1-methyl-1-pyridinium)anthracene: A hybrid perovskite with high photoluminescence efficiency.
Properties
IUPAC Name |
4-methyl-N-[4-[10-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]anthracen-9-yl]phenyl]-N-(4-methylphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H44N2/c1-37-13-25-43(26-14-37)55(44-27-15-38(2)16-28-44)47-33-21-41(22-34-47)53-49-9-5-7-11-51(49)54(52-12-8-6-10-50(52)53)42-23-35-48(36-24-42)56(45-29-17-39(3)18-30-45)46-31-19-40(4)20-32-46/h5-36H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYYNACNCIQJMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H44N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611297 | |
Record name | N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194296-06-5 | |
Record name | N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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